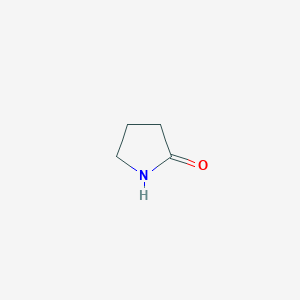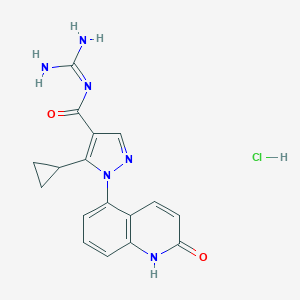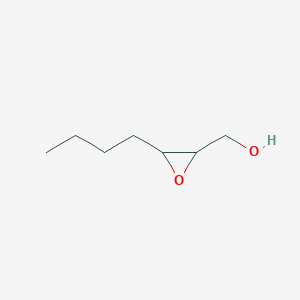
9-二十碳烯,(E)-
描述
9-Eicosene, (E)-: is an organic compound with the molecular formula C20H40 . It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom in the E-configuration (trans). This compound is part of the alkene family and is known for its presence in various natural sources, including essential oils and plant extracts .
科学研究应用
Chemistry: 9-Eicosene, (E)- is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures. It is also employed in the synthesis of other organic compounds through various chemical reactions.
Biology: In biological research, 9-Eicosene, (E)- is studied for its role in pheromone signaling in insects. It is a component of the cuticular hydrocarbons in certain insect species, playing a role in communication and mating behaviors.
Medicine: The compound has been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer drug development .
Industry: 9-Eicosene, (E)- is used in the fragrance industry due to its pleasant scent. It is also utilized as a fixative in perfumes and as an additive in cosmetics .
作用机制
Target of Action
9-Eicosene, also known as (E)-icos-9-ene, is a fatty acid that can be found in the acetate extract of the bark of some plants . .
Biochemical Pathways
It has been shown to have medicinal values and to have a hypotensive effect on blood pressure . It also has antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Eicosene, (E)- typically involves the Wittig reaction or olefin metathesis . In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 9-Eicosene, (E)- can be achieved through the hydrogenation of fatty acids followed by dehydrogenation . This process involves the catalytic hydrogenation of long-chain fatty acids to form alkanes, which are then dehydrogenated to produce the desired alkene .
化学反应分析
Types of Reactions:
Oxidation: 9-Eicosene, (E)- can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Eicosane.
Substitution: Dihalides
相似化合物的比较
9-Octadecene: Another long-chain alkene with similar chemical properties but a shorter carbon chain.
1-Eicosene: An isomer of 9-Eicosene with the double bond at the first carbon atom.
9-Nonadecene: A homologous compound with one less carbon atom.
Uniqueness: 9-Eicosene, (E)- is unique due to its specific double bond position and E-configuration , which confer distinct chemical reactivity and biological activity. Its presence in natural sources and its role in pheromone signaling further distinguish it from other similar alkenes .
属性
IUPAC Name |
(E)-icos-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKUUBSZXVVDZ-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?
A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.
Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?
A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



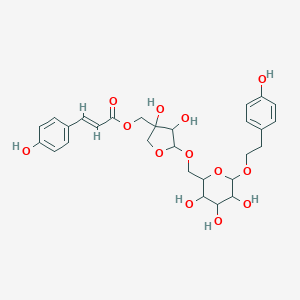


![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
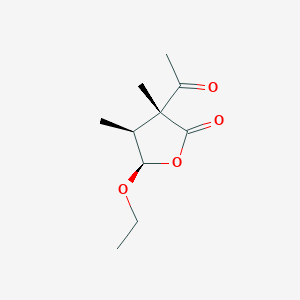
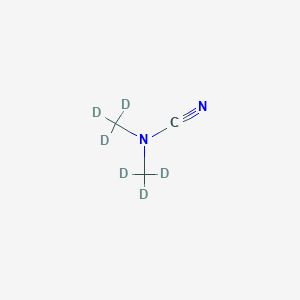
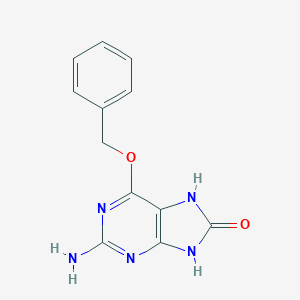
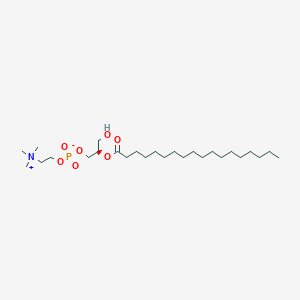
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

